Ret-IN-26 Demonstrates Superior RET Enzymatic Inhibition Within Its Analog Series
Among five series of indol-2-one derivatives synthesized and assessed, Ret-IN-26 (compound D5) exhibited the highest RET kinase inhibitory activity relative to all other active compounds tested [1]. The reported RET IC₅₀ for Ret-IN-26 is 0.33 μM [1]. In the same study, closely related analogs D1, D2, D3, B3, and B6 also demonstrated significant inhibitory activity, but with quantitatively lower potency than D5 [1].
| Evidence Dimension | RET kinase enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.33 μM |
| Comparator Or Baseline | Indol-2-one analogs D1, D2, D3, B3, B6 (specific IC₅₀ values not reported in abstract; described as having lower activity than D5) |
| Quantified Difference | D5 exhibited the best activity among all compounds tested; quantitative IC₅₀ differences not fully disclosed in abstract |
| Conditions | Cell-free RET kinase enzymatic assay |
Why This Matters
For researchers seeking the most potent RET inhibitor from this specific indol-2-one chemotype, Ret-IN-26 represents the empirically validated optimal choice within the published series.
- [1] Li Z, Sun K, Xu Y, Zhu F, Mao Z, Wang Y, Yuan Y, Qiu T, Chen X, Ma L. Design and synthesis of indol-2-one derivatives as potential RET inhibitors. Bioorganic & Medicinal Chemistry Letters. 2023;97:129538. View Source
